Product packaging for 3beta,17beta-Dihydroxyandrost-5-en-7-one(Cat. No.:)

3beta,17beta-Dihydroxyandrost-5-en-7-one

Cat. No.: B8308916
M. Wt: 304.4 g/mol
InChI Key: DFFWENNZWHOWSC-LXKHFVGGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Androstane (B1237026) Steroid Family

3β,17β-Dihydroxyandrost-5-en-7-one belongs to the androstane class of steroids. Androstane steroids are characterized by a core four-ring structure, known as the cyclopentanoperhydrophenanthrene nucleus, consisting of seventeen carbon atoms. The specific nomenclature of 3β,17β-Dihydroxyandrost-5-en-7-one precisely describes its chemical structure:

Androst: Indicates the C19 steroid skeleton.

-5-en: Denotes a double bond between carbon atoms 5 and 6.

3β,17β-Dihydroxy: Specifies the presence of two hydroxyl (-OH) groups. The "β" configuration indicates that these groups are oriented above the plane of the steroid nucleus at carbon positions 3 and 17.

-7-one: Refers to a ketone (=O) group at carbon position 7.

This structure positions it as a derivative of more commonly known androgens and their precursors.

Significance as an Endogenous Steroid Metabolite

3β,17β-Dihydroxyandrost-5-en-7-one is a naturally occurring metabolite of dehydroepiandrosterone (B1670201) (DHEA), one of the most abundant circulating steroid hormones in humans. The metabolic pathway primarily involves an intermediate, 7-oxo-DHEA (also known as 3β-hydroxyandrost-5-ene-7,17-dione).

The formation of 3β,17β-Dihydroxyandrost-5-en-7-one from 7-oxo-DHEA is a reduction reaction. Specifically, the ketone group at the C-17 position of 7-oxo-DHEA is reduced to a hydroxyl group. This conversion is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.gov This metabolic step is significant as it mirrors similar reductions in the biosynthesis of active sex hormones like testosterone (B1683101) from androstenedione (B190577). The metabolism of 7-oxo-DHEA in humans is primarily concerned with this reduction at the C-17 position or the reduction of the ketone at the C-7 position. nih.gov

The broader pathway begins with DHEA, which is hydroxylated to form 7α-hydroxy-DHEA and 7β-hydroxy-DHEA. This is followed by the action of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which facilitates the inter-conversion of the 7-hydroxy epimers through the 7-oxo-DHEA intermediate. nih.govnih.gov From 7-oxo-DHEA, the subsequent reduction by 17β-HSD yields 3β,17β-Dihydroxyandrost-5-en-7-one.

Overview of Research Domains

Research interest in 3β,17β-Dihydroxyandrost-5-en-7-one is concentrated in a few key scientific areas:

Microbial Biotransformation and Synthesis: A significant area of research focuses on using microorganisms, particularly filamentous fungi, to synthesize 3β,17β-Dihydroxyandrost-5-en-7-one from 7-oxo-DHEA. nih.govresearchgate.net This biotechnological approach is explored as an efficient method to produce this and other steroid derivatives for research purposes. The ability of various fungal strains to perform specific chemical transformations, such as the reduction of the 17-ketone, is a central theme. nih.gov Studies have screened numerous fungal species to identify those that can produce the target compound with high yield and purity. nih.govresearchgate.net

Metabolic Pathway Analysis: Investigations into the metabolism of DHEA and its derivatives in humans and other organisms constitute another major research domain. Understanding the formation of 3β,17β-Dihydroxyandrost-5-en-7-one helps to elucidate the complex network of steroid metabolism. nih.gov The enzymes involved and the subsequent metabolites formed are of interest in understanding the physiological roles of these compounds. nih.govnih.gov The similarities between microbial and human metabolic pathways for this steroid suggest that microorganisms can be valuable models for studying human steroid metabolism. nih.gov

The table below summarizes findings from a study that screened various fungal species for their ability to transform 7-oxo-DHEA. The primary product of interest is 3β,17β-Dihydroxyandrost-5-en-7-one, demonstrating the efficiency of microbial biotransformation.

Fungal StrainConversion of 7-oxo-DHEA (%)Yield of 3β,17β-Dihydroxyandrost-5-en-7-one (%)
Armillaria mellea AM296100100
Ascosphaera apis AM496100100
Piptoporus betulinus AM3910031
Inonotus radiatus AM7010021

Data sourced from a study on the catalytic activity of mycelial fungi towards 7-oxo-DHEA. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28O3 B8308916 3beta,17beta-Dihydroxyandrost-5-en-7-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one

InChI

InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-14,16-17,20,22H,3-9H2,1-2H3/t12-,13-,14-,16-,17-,18-,19-/m0/s1

InChI Key

DFFWENNZWHOWSC-LXKHFVGGSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C

Canonical SMILES

CC12CCC3C(C1CCC2O)C(=O)C=C4C3(CCC(C4)O)C

Origin of Product

United States

Biosynthesis and Endogenous Production of 3beta,17beta Dihydroxyandrost 5 En 7 One

Precursor Pathways for 3beta,17beta-Dihydroxyandrost-5-en-7-one Formation

The synthesis of this compound relies on the availability of specific precursor steroids. The primary starting point is DHEA, which is converted into a more direct precursor before the final transformation.

Dehydroepiandrosterone (B1670201) (DHEA), produced primarily by the adrenal glands, gonads, and brain, serves as the initial substrate for a cascade of reactions. wikipedia.org The first and critical step in this pathway is the hydroxylation of DHEA at the 7th carbon position. researchgate.nettaylorfrancis.com This reaction produces 7-hydroxy-DHEA intermediates (both 7alpha- and 7beta-isomers), which are then oxidized to form 7-Oxo-Dehydroepiandrosterone (7-Oxo-DHEA). nih.govrupahealth.com This conversion from DHEA to 7-Oxo-DHEA is a prerequisite for the eventual formation of this compound. researchgate.net

7-Oxo-DHEA, also known as 7-keto-DHEA, is the immediate precursor to this compound. wikipedia.orgiiab.me This compound is characterized by an oxo (or keto) group at both the 7 and 17 positions of the steroid nucleus. The final step in the biosynthesis is the reduction of the 17-oxo group of 7-Oxo-DHEA to a hydroxyl group, yielding the target compound. ebi.ac.uknih.gov

Enzymatic Conversions Leading to this compound

Specific enzymes are responsible for catalyzing each step of the conversion from DHEA to this compound. The primary enzyme families involved are the Cytochrome P450 hydroxylases and the 17beta-Hydroxysteroid dehydrogenases.

The conversion of the direct precursor, 7-Oxo-DHEA, to this compound is catalyzed by an enzyme from the 17beta-Hydroxysteroid dehydrogenase (17beta-HSD) family. wikipedia.org These enzymes are responsible for the reduction of 17-ketosteroids to their corresponding 17beta-hydroxysteroids. wikipedia.orgnih.gov In this specific reaction, a 17beta-HSD enzyme reduces the 17-keto group of 7-Oxo-DHEA to a 17beta-hydroxyl group, resulting in the formation of this compound. ebi.ac.uk Several types of 17beta-HSD isoenzymes exist, each with tissue-specific expression and substrate preferences, which control the local balance of active and inactive steroids. nih.gov

The initial and rate-limiting step in the pathway, the conversion of DHEA to its 7-hydroxylated metabolites, is mediated by Cytochrome P450 (CYP) enzymes. taylorfrancis.comnih.gov Specifically, the enzyme CYP7B1 has been identified as being responsible for the 7alpha-hydroxylation of DHEA in human tissues like the brain and liver. nih.govrupahealth.com Following this hydroxylation, the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) can carry out the inter-conversion between 7alpha- and 7beta-hydroxy-DHEA, with 7-Oxo-DHEA as an intermediary. nih.govrupahealth.com Studies in mouse brain microsomes suggest that at least two different CYP enzymes are responsible for 7alpha- and 7beta-hydroxylation of DHEA, indicating a complex enzymatic regulation of this initial step. nih.gov

Tissue-Specific Biosynthesis of this compound

The endogenous production of 7-oxygenated DHEA metabolites, including this compound, occurs in various tissues throughout the body. The presence of the necessary precursor (DHEA) and the required enzymes (CYP7B1, 11beta-HSD1, and 17beta-HSD) determines the location of synthesis.

Research has shown that the 7-hydroxylation of DHEA occurs predominantly in the liver and brain. taylorfrancis.comnih.gov Immunohistochemical studies have confirmed the presence of both CYP7B1 and 11beta-HSD1 in human liver, skin, and tonsils. nih.gov The skin has also been shown to readily 7alpha-hydroxylate DHEA. nih.gov Given that DHEA is produced in the adrenal glands, gonads, and brain, and the subsequent converting enzymes are present in these and other peripheral tissues, the biosynthesis of this compound is likely to occur in multiple locations, allowing for localized, tissue-specific activity. wikipedia.orgnih.gov

Data Tables

Table 1: Biosynthetic Pathway of this compound

Step Precursor Compound Key Enzyme(s) Product Compound
1 Dehydroepiandrosterone (DHEA) Cytochrome P450 (e.g., CYP7B1) 7-Hydroxy-DHEA
2 7-Hydroxy-DHEA 11beta-Hydroxysteroid Dehydrogenase Type 1 (11beta-HSD1) 7-Oxo-Dehydroepiandrosterone (7-Oxo-DHEA)

Table 2: Key Enzymes and Their Functions

Enzyme Enzyme Family Function in Pathway
Cytochrome P450 7B1 (CYP7B1) Cytochrome P450 Catalyzes the initial 7alpha-hydroxylation of DHEA. nih.gov
11beta-Hydroxysteroid Dehydrogenase Type 1 (11beta-HSD1) Hydroxysteroid Dehydrogenase Oxidizes 7-hydroxy-DHEA to form 7-Oxo-DHEA. nih.govrupahealth.com

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation / Synonym Chemical Formula
This compound - C19H28O3
Dehydroepiandrosterone DHEA, Prasterone, Androstenolone C19H28O2
7-Oxo-Dehydroepiandrosterone 7-Oxo-DHEA, 7-Keto-DHEA C19H26O3
7alpha-Hydroxy-Dehydroepiandrosterone 7alpha-OH-DHEA C19H28O3
7beta-Hydroxy-Dehydroepiandrosterone 7beta-OH-DHEA C19H28O3
Pregnenolone - C21H32O2
5-androstene-3beta,17beta-diol Androstenediol C19H30O2
3beta-hydroxy-5alpha-androstan-17-one Epiandrosterone C19H30O2
Testosterone (B1683101) - C19H28O2
Progesterone (B1679170) - C21H30O2
Corticosterone - C21H30O4
4-androstene-3,17-dione Androstenedione (B190577) C19H26O2
Cortisone (B1669442) - C21H28O5

Hepatic Metabolism Pathways

The liver is a primary site for the metabolism of DHEA and the subsequent formation of this compound. When DHEA reaches the liver, it undergoes extensive enzymatic processing. The key pathway involves an initial hydroxylation at the 7-position, followed by oxidation and then a reduction at the 17-position.

The initial and rate-limiting step is the 7-hydroxylation of DHEA. This reaction is catalyzed by specific cytochrome P450 enzymes. In the human liver, CYP3A4 and CYP7B1 have been identified as the principal enzymes responsible for converting DHEA into 7α-hydroxy-DHEA and 7β-hydroxy-DHEA. nih.govresearchgate.net Studies using human liver S9 fractions have shown that DHEA is readily transformed into its 7-hydroxylated metabolites, with the best transformation yields observed in the presence of the cofactor NADPH. nih.gov Some research indicates these metabolic processes may be more active in females than in males. nih.gov

Following 7-hydroxylation, the resulting 7α-hydroxy-DHEA and 7β-hydroxy-DHEA can be interconverted. This process is mediated by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and proceeds through a 7-oxo-DHEA (3β-hydroxyandrost-5-ene-7,17-dione) intermediate. nih.govnih.gov

The final step in the formation of this compound is the reduction of the 17-ketone group of the 7-oxo-DHEA intermediate. This reaction is catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD), which reduces the 17-oxo steroid to a 17β-hydroxysteroid, yielding the final product. nih.gov

StepSubstrateEnzymeProductReference
1Dehydroepiandrosterone (DHEA)CYP3A4, CYP7B17α-hydroxy-DHEA / 7β-hydroxy-DHEA nih.govresearchgate.net
27α-hydroxy-DHEA / 7β-hydroxy-DHEA11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)7-oxo-DHEA nih.govnih.gov
37-oxo-DHEA17β-hydroxysteroid dehydrogenase (17β-HSD)This compound nih.gov

Extrahepatic Formation in Steroidogenic and Non-Steroidogenic Tissues

The production of this compound is not confined to the liver. The major metabolic pathway for DHEA outside the liver involves 7-hydroxylation, initiating the same cascade of reactions observed in hepatic tissues. wikipedia.orgwikipedia.org Several extrahepatic tissues possess the necessary enzymatic machinery to synthesize this steroid.

Immunohistochemical studies have confirmed the presence of both CYP7B1 and 11β-HSD1, the key enzymes in this pathway, in various human tissues, including the brain, skin, and tonsils. nih.gov This indicates that these tissues are capable of locally producing 7-hydroxylated DHEA metabolites and subsequently, this compound.

For instance, DHEA is readily 7α-hydroxylated when incubated with skin slices, demonstrating the skin's capacity for this metabolic conversion. nih.gov Similarly, CYP7B1 is known to be active in the prostate gland, contributing to the local formation of 7α-hydroxy-DHEA from DHEA. wikipedia.org The presence of 17β-HSD in these tissues would then allow for the final conversion of the 7-oxo-DHEA intermediate to this compound. This localized production suggests that the compound may have specific physiological roles within these tissues.

TissueKey Enzymes PresentMetabolic ActivityReference
BrainCYP7B1, 11β-HSD17α-hydroxylation of DHEA, interconversion of 7-hydroxy metabolites nih.gov
SkinCYP7B1, 11β-HSD17α-hydroxylation of DHEA nih.gov
TonsilsCYP7B1, 11β-HSD1Presence of enzymes confirmed nih.gov
Prostate GlandCYP7B1Formation of 7α-hydroxy-DHEA wikipedia.org

Metabolism and Metabolic Fate of 3beta,17beta Dihydroxyandrost 5 En 7 One

Downstream Metabolites of 3beta,17beta-Dihydroxyandrost-5-en-7-one

The biotransformation of this compound results in the production of several key steroids, most notably Androst-5-ene-3beta,7beta,17beta-triol (betaAET) and its stereoisomers. These initial metabolites can then undergo further enzymatic conversions.

The primary metabolic pathway for this compound involves the reduction of the C-7 keto group. This reaction is catalyzed by 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which leads to the formation of epimeric 7-hydroxy derivatives. researchgate.net The principal product of this reduction is the 7beta-alcohol, Androst-5-ene-3beta,7beta,17beta-triol (also known as betaAET). researchgate.netresearchgate.net The 7alpha-epimer, Androst-5-ene-3beta,7alpha,17beta-triol, is also formed. researchgate.netscispace.com

These triol metabolites are recognized for their potential roles in modulating immune responses and inflammation. researchgate.net For instance, betaAET has been shown to reverse glucocorticoid-induced suppression of certain cytokines and promote osteoblast differentiation. researchgate.net

Following the formation of the androst-5-ene-triols, further metabolic conversions can occur. Studies in cynomolgus monkeys have shown that after administration of betaAET, a variety of metabolites are produced. nih.gov These include glucuronide and sulfate (B86663) conjugates of 3beta,7beta-diol-androst-5-en-17-one, 3beta,7alpha-dihydroxy-androst-5-en-17-one, and 3beta-hydroxy-androst-5-en-7,17-dione. nih.gov This indicates that the metabolic pathway is not limited to the formation of triols but extends to other oxidized and conjugated steroid species. The conversion of 7-hydroxy-5-androstenes to androst-4,6-dien-3-ones has also been reported. nih.gov

Enzymes Governing the Metabolism of this compound

Several key enzymes are responsible for the biotransformation of this compound. These include reductases that act on the keto groups and transferases that conjugate the steroid with polar molecules to facilitate excretion.

11beta-Hydroxysteroid dehydrogenase type 1 (11beta-HSD1) plays a pivotal role in the metabolism of this compound. researchgate.net This enzyme, which is highly expressed in metabolic tissues like the liver and adipose tissue, primarily functions as a reductase, converting cortisone (B1669442) to the active glucocorticoid cortisol. wikipedia.org In the context of this compound metabolism, 11beta-HSD1 catalyzes the reduction of the 7-keto group, leading to the formation of the 7beta-hydroxy (major) and 7alpha-hydroxy (minor) epimers. researchgate.netresearchgate.net This enzyme can also interconvert other 7-oxo and 7-hydroxy neurosteroids. nih.gov

The 17beta-hydroxysteroid dehydrogenase (17beta-HSD) family of enzymes is crucial for the synthesis and inactivation of androgens and estrogens. nih.govwikipedia.org While this compound already possesses a 17beta-hydroxyl group, oxidative forms of 17beta-HSD can catalyze the reverse reaction, converting the 17beta-hydroxyl group back to a 17-keto group. This would lead to the formation of 3beta-hydroxyandrost-5-en-7,17-dione. nih.gov The balance between the reductive and oxidative activities of these enzymes is a key factor in determining the local concentration of active steroids.

To increase their water solubility and facilitate their elimination from the body, steroid metabolites undergo conjugation reactions. The primary conjugation pathways for the metabolites of this compound are glucuronidation and sulfation. nih.gov Studies have shown that the downstream metabolites, such as the di- and tri-hydroxylated forms, are found in blood and urine predominantly as glucuronide and sulfate conjugates. nih.gov This process is a critical step in the clearance of these steroid compounds.

Interconnectedness within the DHEA Metabolome

The compound this compound is an integral component of the complex metabolic network originating from dehydroepiandrosterone (B1670201) (DHEA). Its position within this metabolome is defined by a series of enzymatic conversions that connect it to DHEA and other key 7-oxygenated derivatives. This intricate web of reactions, primarily governed by hydroxysteroid dehydrogenases (HSDs) and cytochrome P450 enzymes, facilitates a dynamic interplay between various steroid metabolites.

The biosynthesis of 7-oxygenated DHEA metabolites begins with the irreversible hydroxylation of DHEA at the C7 position by the enzyme cytochrome P450 7B1 (CYP7B1), producing 7α-hydroxy-DHEA. nih.govrupahealth.com This product is then reversibly converted to 7-keto-DHEA (also known as 7-oxo-DHEA) by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govresearchgate.net The same enzyme, 11β-HSD1, also catalyzes the interconversion between 7-keto-DHEA and 7β-hydroxy-DHEA, creating a metabolic triad (B1167595) centered around the 7-keto intermediate. nih.govfigshare.com

The formation of this compound occurs via the reduction of the 17-keto group of 7-keto-DHEA. This reaction is catalyzed by reductase forms of 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme family responsible for the interconversion of 17-ketosteroids and 17β-hydroxysteroids. nih.govwikipedia.org This conversion links the metabolism at the C7 position with modifications at the C17 position.

An alternative, parallel pathway to the formation of this compound also exists. DHEA can first be converted to androst-5-ene-3β,17β-diol (AED) by 17β-HSD. nih.govnih.gov Subsequently, AED can undergo the same C7-oxygenation sequence, with the enzymatic reactions at the C7 and C17 positions being largely interchangeable. nih.gov

Further metabolism connects this compound to androst-5-ene-3β,7β,17β-triol (βAET). nih.govwikipedia.org This relationship is also mediated by the reversible activity of 11β-HSD1, which can reduce the 7-keto group of this compound to a 7β-hydroxyl group, yielding βAET. Conversely, the oxidation of βAET can form this compound. Research has shown that upon administration, βAET is rapidly metabolized, yielding metabolites that include 3β-hydroxy-androst-5-en-7,17-dione (7-keto-DHEA), underscoring the reversibility and interconnectedness of these pathways. nih.gov This metabolic grid ensures that these compounds exist in a dynamic equilibrium, allowing for precise regulation of their local concentrations and activities.

Table 1: Key Enzymatic Conversions in the DHEA Metabolome

SubstrateEnzymeProduct
Dehydroepiandrosterone (DHEA)CYP7B17α-Hydroxy-DHEA
7α-Hydroxy-DHEA11β-HSD17-keto-DHEA
7-keto-DHEA11β-HSD17β-Hydroxy-DHEA
Dehydroepiandrosterone (DHEA)17β-HSDAndrost-5-ene-3β,17β-diol (AED)
7-keto-DHEA17β-HSDThis compound
This compound11β-HSD1Androst-5-ene-3β,7β,17β-triol (βAET)

Table 2: Compound Nomenclature

Common Name / AbbreviationSystematic Name
DHEA3beta-Hydroxyandrost-5-en-17-one
7-keto-DHEA / 7-oxo-DHEA3beta-Hydroxyandrost-5-ene-7,17-dione
7α-Hydroxy-DHEA3beta,7alpha-Dihydroxyandrost-5-en-17-one
7β-Hydroxy-DHEA3beta,7beta-Dihydroxyandrost-5-en-17-one
AEDAndrost-5-ene-3β,17β-diol
βAETAndrost-5-ene-3β,7β,17β-triol
N/AThis compound

Molecular and Cellular Mechanisms of Action of 3beta,17beta Dihydroxyandrost 5 En 7 One

Steroid Receptor Interactions and Modulation

The interaction of 3beta,17beta-Dihydroxyandrost-5-en-7-one with nuclear hormone receptors is a critical area for understanding its potential physiological roles. However, direct evidence for its binding and modulation of these receptors is not well-documented.

Nuclear Hormone Receptor Binding (e.g., Estrogen Receptors, Androgen Receptor)

There is a lack of specific studies measuring the binding affinity of this compound for nuclear hormone receptors such as the Estrogen Receptors (ERα and ERβ) and the Androgen Receptor (AR). Research has shown that various DHEA metabolites can interact with these receptors. For instance, a study demonstrated that DHEA metabolites, in general, competed with 17β-estradiol for binding to both ERα and ERβ nih.gov. However, the specific contribution and binding affinity of this compound were not individually determined. Another structurally related compound, 7α-Hydroxy-DHEA, has been shown to possess weak estrogenic activity by selectively activating ERβ wikipedia.org. Conversely, its isomer, 7β-Hydroxy-DHEA, exhibits weak antiestrogenic properties by antagonizing ERβ wikipedia.org. These findings underscore the importance of the steroid's precise structure in receptor interaction, yet direct data for the 7-oxo, 17β-hydroxy compound remains unavailable.

Agonistic or Antagonistic Properties on Receptor-Mediated Transactivation

Consistent with the absence of binding data, there is a scarcity of research on the agonistic or antagonistic properties of this compound on receptor-mediated gene transcription. One study indicated that 7-oxo-DHEA, an ambiguous term that may or may not represent the 17β-hydroxy variant, stimulated reporter gene activity in cells transfected with ERβ nih.gov. The study also noted that the activation of ERβ by DHEA and its metabolites could be blocked by an aromatase inhibitor, suggesting that some effects may be indirect and result from conversion to estrogenic compounds nih.gov. Without specific transactivation assays for this compound, its functional impact on estrogen and androgen signaling pathways remains speculative.

Enzyme Modulation and Inhibition by this compound

The potential for this compound to modulate key enzymes in steroid metabolism is of significant interest, but like its receptor interactions, this area is not well-researched.

Inhibition of 5alpha-Reductase

There are currently no scientific studies available that have investigated the potential of this compound to inhibit any of the three isozymes of 5α-reductase. This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT) wikipedia.orgwikipedia.org. While many natural and synthetic steroids are known to be 5α-reductase inhibitors, this compound has not been identified as one in the existing literature.

Inhibition of Key Steroidogenic Enzymes

The effect of this compound on key steroidogenic enzymes, such as those in the cytochrome P450 family (e.g., CYP17A1, aromatase/CYP19A1) or hydroxysteroid dehydrogenases, has not been specifically determined. A study on a synthetic, structurally similar compound, 17α-ethynyl-7-keto-5-androstene-3β,17β-diol, found that it did not inhibit aromatase (CYP19A1) nih.gov. However, these findings cannot be directly extrapolated to the endogenous, non-ethynylated compound. It is known that 7-oxygenated DHEA metabolites may influence glucocorticoid metabolism by competing for enzymes like 11β-hydroxysteroid dehydrogenase type 1, but specific inhibitory constants (Ki) or IC50 values for this compound are not available rupahealth.com.

Modulation of Intracellular Signaling Pathways

Direct research into the effects of this compound on intracellular signaling pathways is currently absent from the scientific literature. Understanding its potential impact on pathways such as MAPK/ERK, PI3K/Akt, or others would require dedicated investigation that has not yet been published.

Effects on Cytokine Production and Gene Expression

Currently, there is a notable absence of specific research in publicly accessible scientific literature detailing the direct effects of this compound on cytokine production or broader gene expression patterns. While related androstane (B1237026) steroids have been investigated for their immunomodulatory properties, including influences on cytokine profiles, dedicated studies to elucidate these mechanisms for this compound have not been published.

Consequently, no specific data on its capacity to upregulate or downregulate pro-inflammatory or anti-inflammatory cytokines (such as interleukins, tumor necrosis factor-alpha, or interferons) is available. Similarly, its impact on the expression of genes related to inflammatory signaling pathways or other cellular processes remains uncharacterized. Future research is necessary to determine if this compound possesses any significant activity in these areas.

Influence on Stress Response Pathways (e.g., HPA Axis)

The influence of this compound on the Hypothalamic-Pituitary-Adrenal (HPA) axis and other stress response pathways is an area that has not been specifically investigated in published research. The HPA axis is a critical neuroendocrine system that regulates the body's reaction to stress, primarily through the release of cortisol.

While other endogenous steroids are known to modulate HPA axis activity, there is no available scientific evidence to suggest or confirm that this compound interacts with key components of this pathway, such as the secretion of corticotropin-releasing hormone (CRH), adrenocorticotropic hormone (ACTH), or cortisol. Therefore, its role, if any, in the central or peripheral regulation of the physiological stress response remains unknown.

Biological Activities in Preclinical Models of 3beta,17beta Dihydroxyandrost 5 En 7 One and Its Metabolites

Immunomodulatory Properties

The immunomodulatory effects of 3β,17β-Dihydroxyandrost-5-en-7-one and its related compounds have been observed in various preclinical models, highlighting their capacity to influence immune cell function and counteract immunosuppressive states.

Research indicates that 7-hydroxylated DHEA derivatives play a role in modulating the function of key immune cells. These compounds can influence the migration of macrophages to peripheral tissues and impact apoptosis, a critical process in immune regulation. endocrine-abstracts.org Animal studies have shown that DHEA and its metabolites can increase immune function, offering protection against various pathogens. frontiersin.org Specifically, 7-oxo-DHEA, a related metabolite, has been demonstrated to promote T-cell function in human lymphocytes. lifeextension.com In preclinical studies, DHEA administration has been associated with an increase in monocyte and B immune cells, as well as enhanced B-cell and T-cell activity. lifeextension.com

In cultures of activated B and T cells from human tonsils, both 7α-hydroxy-DHEA and 7α-hydroxy-EPIA were found to significantly increase the production of IgG antibodies against tetanus toxoid and Bordetella pertussis toxins. nih.govresearchgate.net This suggests a direct stimulatory effect on the humoral immune response.

Immune Cell TypeObserved Effect of 7-Hydroxylated DHEA DerivativesReference
MacrophagesInfluence on migration to peripheral tissue endocrine-abstracts.org
T-lymphocytesPromotion of T-cell function lifeextension.com
B-lymphocytesIncreased B-cell activity and antibody production lifeextension.comnih.govresearchgate.net
MonocytesIncreased number of cells lifeextension.com

A significant aspect of the immunomodulatory activity of 7-hydroxylated DHEA derivatives is their ability to counteract the immunosuppressive effects of glucocorticoids. endocrine-abstracts.org Glucocorticoids are potent anti-inflammatory and immunosuppressive agents, but their long-term use can lead to undesirable side effects. nih.govnih.gov 7α-OH-DHEA is thought to possess anti-glucocorticoid activity, which may prevent the anti-inflammatory action of endogenous glucocorticoids. nih.gov This antiglucocorticoid effect is a key feature of DHEA's immune-enhancing properties. frontiersin.org The ability of these compounds to oppose certain effects of glucocorticoids has been noted in rodent studies. nih.gov This suggests a potential role for 7-hydroxylated DHEA metabolites in mitigating the negative immune consequences of prolonged glucocorticoid exposure.

Anti-inflammatory Effects

In addition to their immunomodulatory roles, 3β,17β-Dihydroxyandrost-5-en-7-one and its metabolites exhibit direct anti-inflammatory properties.

Preclinical evidence suggests that 7-hydroxy DHEA derivatives can modulate the production of cytokines, which are key mediators of inflammation. endocrine-abstracts.org Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1beta (IL-1beta) are known to play a central role in the inflammatory process. nih.govnih.gov Studies have shown that DHEA possesses anti-inflammatory properties in rodents. nih.gov While the direct effects of 3β,17β-Dihydroxyandrost-5-en-7-one on specific cytokine levels require further detailed investigation, the broader anti-inflammatory profile of DHEA metabolites suggests an impact on these pro-inflammatory pathways.

The anti-inflammatory actions of these compounds are multifaceted. They are known to have an effect on inflammatory mediators, including metabolites of arachidonic acid. endocrine-abstracts.org One of the proposed mechanisms for the anti-inflammatory effects of DHEA metabolites is through their interaction with various cellular receptors. While 3β,17β-Dihydroxyandrost-5-en-7-one does not bind to or transactivate androgen, estrogen, or glucocorticoid nuclear receptors, its biological actions may be mediated through other pathways. nih.gov The conversion of DHEA to its 7-hydroxylated metabolites by enzymes like CYP7B1 is a crucial step in mediating these effects. nih.govresearchgate.net Interestingly, pro-inflammatory cytokines like TNF-alpha and IL-1beta can stimulate the activity of this enzyme, suggesting a feedback loop in the inflammatory response. nih.gov

Neuroprotective Actions

Beyond their effects on the immune system, 7-hydroxylated DHEA derivatives have been described as neuroprotective substances. endocrine-abstracts.org The neuroprotective action of DHEA is thought to be, in part, attributable to its metabolism into 7-hydroxylated products within the brain. nih.gov These metabolites are produced in lymphoid organs and also in the brain, where they can exert their effects. nih.govresearchgate.net While the precise mechanisms of neuroprotection are still being elucidated, the presence and activity of these compounds in the central nervous system suggest a potential role in neuronal health and resilience.

Antioxidative Capabilities and Mitigation of Oxidative Stress

Preclinical research specifically investigating the direct antioxidative capabilities and the role in mitigating oxidative stress of 3beta,17beta-Dihydroxyandrost-5-en-7-one is not extensively available in the current body of scientific literature. While related dehydroepiandrosterone (B1670201) (DHEA) metabolites have been explored for various biological activities, dedicated studies on the antioxidant properties of this specific 7-oxo compound are limited. Therefore, a conclusive summary of its efficacy as an antioxidant or its mechanisms for reducing oxidative stress in preclinical models cannot be provided at this time.

Cellular Differentiation and Proliferation Studies

The influence of this compound on cellular differentiation and proliferation has been a subject of interest in preclinical research, with studies spanning various cell types.

Effects on Osteoblast Differentiation and Function

There is a lack of direct preclinical data from in vitro or in vivo models specifically detailing the effects of this compound on the differentiation and function of osteoblasts. While the broader class of steroid hormones is known to play a crucial role in bone metabolism, specific studies isolating the impact of this particular compound on bone-forming cells have not been identified in the reviewed scientific literature.

Modulation of Mesenchymal Stem Cell Activity

Influence on Adipocyte Metabolism and Differentiation

The direct influence of this compound on the metabolism and differentiation of adipocytes has not been thoroughly characterized in preclinical models. While related compounds such as DHEA and other androgens have been shown to impact adipogenesis and fat metabolism, specific research findings on this compound are scarce.

Impact on Cancer Cell Lines (e.g., Breast Cancer, Prostate Cancer)

The impact of this compound and its precursors on cancer cell lines has been explored in preclinical settings, particularly concerning hormone-dependent cancers like breast and prostate cancer.

In studies involving breast cancer cell lines, the metabolic precursors and related structures of this compound have demonstrated effects on cell proliferation. For instance, androst-5-ene-3beta,17beta-diol, a related steroid, stimulates the proliferation of hormone-dependent breast cancer cell lines such as MCF-7 and T47D. nih.gov This proliferative effect is suggested to be mediated through the estrogen receptor. nih.gov

For prostate cancer, the research is complex, focusing on the intricate pathways of androgen metabolism within the tumor microenvironment. While various androgen metabolites are known to play roles in the progression of prostate cancer, direct preclinical studies detailing the specific impact of this compound on prostate cancer cell viability and proliferation are not extensively documented. However, it is known that metabolites of DHEA can influence the survival and proliferation of prostate cancer cells. nih.gov

Synthetic Methodologies and Chemical Derivatization of 3beta,17beta Dihydroxyandrost 5 En 7 One

Chemical Synthesis Routes for 3beta,17beta-Dihydroxyandrost-5-en-7-one

Chemical synthesis provides a controlled approach to the production of 3β,17β-dihydroxyandrost-5-en-7-one, primarily involving the modification of readily available steroid precursors.

The introduction of the 7-keto group is a key step in the synthesis of 3β,17β-dihydroxyandrost-5-en-7-one. This is typically achieved through the oxidation of dehydroepiandrosterone (B1670201) (DHEA). The synthesis often proceeds through a 7-hydroxylated intermediate. For instance, the biosynthesis of 7-keto-DHEA involves the hydroxylation of DHEA at the C7 position to form 7α-hydroxy-dehydroepiandrosterone (7α-OH-DHEA), which is then oxidized. nih.gov Laccase-mediator systems (LMS) have been explored for the selective oxidation of DHEA, leading to the accumulation of 7-keto-DHEA. researchgate.net

The synthesis of deuterated derivatives of 7α-hydroxy-DHEA and 7-oxo-DHEA has been reported, which involves the reduction of a corresponding 3-ketone with a protected 17-carbonyl group using sodium borodeuteride (NaBD4). nih.gov This methodology demonstrates the feasibility of stereoselective reduction at the C3 position, a strategy that can be adapted for the synthesis of other reduced derivatives. nih.gov While this specific example focuses on deuteration, the underlying principle of reducing a ketone to a hydroxyl group is a fundamental strategy in steroid chemistry.

Microbial Biotransformation for Production and Derivatization

Microbial biotransformation offers an environmentally friendly and highly selective alternative to chemical synthesis for producing and modifying steroids. davidmoore.org.ukslideshare.net These processes utilize whole microbial cells or isolated enzymes to carry out specific reactions, often with high regio- and stereoselectivity. davidmoore.org.ukdavidmoore.org.uk

A wide array of fungi and bacteria have been shown to transform DHEA and related androstanes into various hydroxylated and oxidized derivatives. davidmoore.org.ukresearchfloor.org Filamentous fungi are particularly noted for their versatile enzymatic capabilities in carrying out regio- and stereospecific hydroxylations of steroids. researchgate.net

The transformation of DHEA by various fungal strains can lead to the formation of 7-hydroxylated and 7-oxo derivatives. For example, Fusarium acuminatum has been shown to stereoselectively hydroxylate DHEA at the 7α position with high conversion rates. semanticscholar.orgrsc.org Similarly, Gibberella zeae has been used to produce 3β,7α-dihydroxy-androst-5-en-17-one from DHEA in high yield. researchgate.netnih.gov The fungus Rhizopus stolonifer is capable of metabolizing DHEA into several products, including 3β,7α-dihydroxyandrost-5-en-17-one. nih.gov Other fungi, such as Botryodiplodia theobromae, Botryosphaerica obtusa, Mucor racemosus, Nigrospora sphaerica, Apiocrea chrysosperma, Absidia coerulea, and Curvularia lunata, have been identified to dehydrogenate progesterone (B1679170) and androstenedione (B190577) at the C6-C7 positions, indicating their potential for modifying the B-ring of the steroid nucleus. nih.gov

Microbial Transformation of Dehydroepiandrosterone (DHEA) and Related Steroids
MicroorganismSubstrateMajor Product(s)Reference
Fusarium acuminatumDHEA3β,7α-dihydroxyandrost-5-en-17-one semanticscholar.orgrsc.org
Gibberella zeaeDHEA3β,7α-dihydroxy-androst-5-en-17-one researchgate.netnih.gov
Rhizopus stoloniferDHEA3β,7α-dihydroxyandrost-5-en-17-one nih.gov
Absidia coeruleaAndrostenedione6-dehydroandrostenedione nih.gov
Curvularia lunataAndrostenedione6-dehydroandrostenedione, 6-dehydrotestosterone nih.gov

A hallmark of microbial steroid transformation is the high degree of regio- and stereoselectivity, allowing for the introduction of hydroxyl groups at specific positions that are often difficult to achieve through conventional chemical methods. slideshare.net For example, the hydroxylation of DHEA by Gibberella sp. can yield 7α-hydroxy-DHEA, while Absidia coerulea can produce 7β-hydroxy-DHEA. mdpi.com This selectivity is crucial for the synthesis of specific isomers with distinct biological activities. The enzymatic machinery of these microorganisms, particularly cytochrome P450 monooxygenases, is responsible for these precise hydroxylations.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of 3β,17β-dihydroxyandrost-5-en-7-one is an active area of research aimed at exploring structure-activity relationships and developing compounds with enhanced or novel biological properties.

One approach to creating derivatives is through further chemical modification of the parent compound. For example, the 3-acetyl derivative of 7-oxo-DHEA is a stabilized form that is readily converted to 7-oxo-DHEA upon ingestion. casi.orgnutritionaloutlook.com Another example is the synthesis of deuterated analogues, which are valuable as internal standards in mass spectrometry-based analytical methods. nih.gov The synthesis of 3α-deuterated 7α-hydroxy-DHEA and 7-oxo-DHEA has been accomplished, providing tools for more accurate quantification of these steroids in biological samples. nih.gov

Furthermore, microbial transformation can be employed to generate a variety of hydroxylated and otherwise modified derivatives. For instance, the biotransformation of DHEA with different fungal strains has yielded a wide range of metabolites, including those with additional hydroxyl groups at various positions on the steroid nucleus. semanticscholar.orgrsc.org These derivatives are valuable for investigating the impact of specific structural modifications on the biological activity of the parent compound.

Analytical Methods for Research on 3beta,17beta Dihydroxyandrost 5 En 7 One

Chromatographic Techniques for Identification and Quantification

Chromatography, coupled with mass spectrometry, stands as a cornerstone for the definitive analysis of steroids like 3beta,17beta-Dihydroxyandrost-5-en-7-one. These techniques separate the target compound from complex biological mixtures and provide structural information for unambiguous identification and precise quantification.

Gas chromatography combined with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of 7-oxygenated DHEA metabolites. Due to the low volatility of steroids, a derivatization step is typically required to convert the hydroxyl groups into more volatile silyl ethers, commonly using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process enhances the chromatographic properties and fragmentation patterns in the mass spectrometer.

In clinical and anti-doping research, GC-MS techniques, including high-resolution mass spectrometry (HRMS) and isotope ratio mass spectrometry (IRMS), are utilized to study the metabolism of 7-keto-DHEA. nih.gov These methods allow for the identification of various metabolites, including reduced and hydroxylated structures, in urine samples. nih.gov For instance, a GC-MS method was developed for the simultaneous quantification of 7-hydroxylated metabolites of several parent steroids, including DHEA, in human serum, demonstrating the technique's applicability to complex biological samples. researchgate.net

The general workflow involves extraction of the steroids from the biological matrix (e.g., urine or serum), enzymatic hydrolysis of conjugates, derivatization, and subsequent analysis by GC-MS/MS. The selection of specific precursor and product ion transitions allows for highly selective and sensitive detection.

Table 1: Overview of GC-MS Methods for Related 7-Oxygenated Steroids

TechniqueSample MatrixDerivatizationApplicationReference
GC-MS/MSUrineRequired (e.g., silylation)Studying metabolism of 7-keto-DHEA for anti-doping nih.gov
GC-HRMSUrineRequiredInvestigating new diagnostic metabolites of 7-keto-DHEA nih.gov
GC-MSSerumRequiredSimultaneous quantification of 7-hydroxy-metabolites researchgate.net

Liquid chromatography-mass spectrometry (LC-MS), particularly LC with tandem mass spectrometry (LC-MS/MS), has become a preferred method for steroid analysis due to its high sensitivity, specificity, and reduced need for sample derivatization compared to GC-MS.

Validated LC-MS/MS methods have been developed for the sensitive quantification of 7-oxo-DHEA and its hydroxylated metabolites in serum. One such method achieved a low limit of quantification (LLOQ) of 10 pg/mL by using a novel derivatization reagent, 1-amino-4-methyl piperazine (MP), which enhances ionization efficiency. The method demonstrated good linearity and was fully validated according to regulatory guidelines.

Another approach utilizes accurate mass spectrometry, such as liquid chromatography coupled to a quadrupole time-of-flight mass spectrometer (LC-qTOF), to evaluate the metabolism of 7-oxo-DHEA without any derivatization. This technique provides high-resolution mass data, enabling the confident identification of metabolites based on their elemental composition. For quantitative purposes, LC coupled to a triple quadrupole mass spectrometer (LC-MS/MS) is often employed, operating in multiple reaction monitoring (MRM) mode to ensure specificity and sensitivity.

Table 2: Example Parameters for LC-MS/MS Analysis of 7-Oxygenated DHEA Metabolites

ParameterDescriptionReference
Chromatographic ColumnReversed-phase C18
Mobile PhaseGradient elution with water and acetonitrile, often with formic acid
Ionization SourceElectrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Mass AnalyzerTriple Quadrupole (QqQ) or Quadrupole Time-of-Flight (qTOF)
Detection ModeMultiple Reaction Monitoring (MRM) for quantification
LLOQAs low as 10 pg/mL (with derivatization)

Spectrometric Characterization Methods

Spectrometric methods are indispensable for the structural elucidation of newly synthesized or isolated steroids. These techniques provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise three-dimensional structure of organic molecules, including steroids. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are used to assign all proton and carbon signals in the molecule's spectrum.

Infrared (IR) and Ultraviolet (UV) spectrometry provide valuable information about the functional groups present in a molecule.

Infrared (IR) Spectrometry : IR spectroscopy is used to identify characteristic vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the two hydroxyl groups. A strong absorption band around 1665 cm⁻¹ would be characteristic of the C=O stretching of the α,β-unsaturated ketone in the B-ring, and another band around 1615 cm⁻¹ would correspond to the C=C stretching vibration.

Ultraviolet (UV) Spectrometry : UV spectrometry is useful for detecting chromophores, particularly conjugated systems. The α,β-unsaturated ketone system (an enone) in the B-ring of this compound is a strong chromophore. Steroids containing this feature typically exhibit a maximum UV absorption (λmax) in the range of 230-250 nm. This property can be used for detection in methods like High-Performance Liquid Chromatography (HPLC) with a UV detector.

The synthesis of related steroid derivatives often involves characterization at each step using these spectrometric methods to confirm the introduction or modification of functional groups.

Immunoassays for Detection in Biological Samples

Immunoassays are highly sensitive methods used for the quantification of specific molecules in complex biological fluids like serum or plasma. These assays rely on the principle of selective binding between an antibody and its target antigen.

Radioimmunoassay (RIA) is a classic immunoassay format that has been successfully developed for 7-oxygenated DHEA metabolites. A novel RIA was developed for unconjugated 7-oxo-dehydroepiandrosterone (7-oxo-DHEA), a precursor to the target compound. nih.gov The method utilized a polyclonal rabbit antiserum and a radioiodinated tracer, achieving a detection limit of 18 pg/tube. nih.gov The assay showed low cross-reactivity with DHEA and its 7-hydroxy epimers, demonstrating good specificity. nih.gov The intra- and inter-assay coefficients of variation were 4.1% and 8.3%, respectively, indicating high precision. nih.gov

Similarly, a high-sensitivity RIA was developed for 3beta,7beta-dihydroxy-5-androsten-17-one (7β-OH-DHEA), another closely related metabolite. nih.gov This assay also used a polyclonal rabbit antibody and a radioiodinated tracer, reaching a sensitivity of 1.06 pg per tube. nih.gov Such assays are valuable for measuring physiological concentrations in human serum and for studying the correlation of these metabolites with parent steroids like DHEA and DHEA-S. nih.gov

While Enzyme-Linked Immunosorbent Assays (ELISA) are more common in modern clinical labs due to the avoidance of radioactivity, specific ELISA kits for this compound are not widely documented. However, the principles demonstrated in the development of RIAs for its precursors are directly applicable to the creation of ELISA and other immunoassay formats.

Future Research Trajectories and Translational Implications

Elucidation of Novel Biological Roles and Mechanisms

While 3β,17β-Dihydroxyandrost-5-en-7-one is recognized as a product in the reductive metabolic pathway of 7-oxo-DHEA, its specific biological functions remain largely uncharacterized. researchgate.net Future research should prioritize investigating its potential roles in neuroprotection, immune regulation, and cell proliferation, drawing parallels from parent and related androstene compounds.

Neuroprotective Effects : The broader class of neurosteroids, which includes DHEA and its metabolites, has demonstrated potential in protecting against neurological damage and neurodegenerative diseases like Alzheimer's. nih.govnih.gov Studies have shown that metabolic pathways of DHEA are active in the human brain, involving enzymes such as 17β-hydroxysteroid dehydrogenase (17β-HSD) that are crucial for the synthesis of various steroid metabolites. nih.gov Given that DHEA metabolites can exert neuroprotective effects, a key research trajectory will be to determine if 3β,17β-Dihydroxyandrost-5-en-7-one possesses similar or unique neuroprotective properties and to elucidate the molecular mechanisms involved, such as modulation of neurotransmitter receptors or anti-inflammatory actions within the central nervous system. nih.gov

Immunomodulatory and Anti-inflammatory Activity : DHEA and its 7-hydroxylated derivatives are known to have immunomodulatory and anti-inflammatory activities. nih.gov For instance, the related metabolite androst-5-ene-3β,7β,17β-triol (βAET) has demonstrated immune-regulating properties. nih.govnih.gov A critical area of future study is to ascertain whether 3β,17β-Dihydroxyandrost-5-en-7-one shares these characteristics. Research should focus on its effects on cytokine expression, immune cell function, and its potential to counteract glucocorticoid-induced immunosuppression, a known effect of other DHEA metabolites.

Anti-proliferative Potential : Novel synthetic derivatives of androstane (B1237026) compounds have shown potent anti-proliferative activity in human keratinocytes, suggesting a role in regulating cell growth. nih.gov Investigating whether 3β,17β-Dihydroxyandrost-5-en-7-one can inhibit the proliferation of various cell lines, particularly cancer cells, could open new avenues for therapeutic development.

Exploration of Endogenous Regulatory Networks

The endogenous concentration and activity of 3β,17β-Dihydroxyandrost-5-en-7-one are intrinsically linked to the metabolic pathways of its precursors, DHEA and 7-oxo-DHEA. researchgate.netwikipedia.org Understanding the enzymes and regulatory factors that govern its formation and degradation is essential for comprehending its physiological role.

The biotransformation of 7-oxo-DHEA can be carried out by various microorganisms, indicating the presence of enzymes capable of reducing the 17-keto group to a 17β-hydroxyl group to form 3β,17β-Dihydroxyandrost-5-en-7-one. researchgate.netresearchgate.net In humans, the enzymes responsible for the interconversion of steroids are key to this regulatory network. The 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes plays a crucial role in catalyzing the conversion between 17-keto and 17β-hydroxy steroids. nih.govuniprot.org For example, 17β-HSDs are involved in converting DHEA to androst-5-ene-3β,17β-diol and androstenedione (B190577) to testosterone (B1683101). nih.gov

Future research should aim to identify the specific 17β-HSD isoenzymes responsible for the synthesis of 3β,17β-Dihydroxyandrost-5-en-7-one from 7-oxo-DHEA. Furthermore, investigating the tissue-specific expression and regulation of these enzymes in response to physiological and pathological stimuli will provide insight into the conditions under which this metabolite is produced. The regulatory network also includes the upstream enzymes that produce 7-oxo-DHEA from DHEA, such as CYP7B and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov A comprehensive understanding of this entire metabolic cascade is necessary to map the complete regulatory landscape.

Enzyme FamilyPotential Role in RegulationPrecursor/Product Relationship
17β-Hydroxysteroid Dehydrogenases (17β-HSD)Catalyzes the reduction of the 17-keto group of 7-oxo-DHEA to form 3β,17β-Dihydroxyandrost-5-en-7-one. nih.govuniprot.org7-oxo-DHEA → 3β,17β-Dihydroxyandrost-5-en-7-one
Cytochrome P450 7B1 (CYP7B1)Involved in the 7α-hydroxylation of DHEA, an initial step leading to 7-oxo-DHEA formation. nih.govDHEA → 7α-hydroxy-DHEA
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)Potentially involved in the interconversion of 7-hydroxy and 7-keto DHEA metabolites. nih.gov7-hydroxy-DHEA ↔ 7-oxo-DHEA

Development of Research Tools and Probes

Advancing the study of 3β,17β-Dihydroxyandrost-5-en-7-one requires the development of specialized research tools, including synthetic analogues, chemical probes, and advanced analytical methods.

Synthesis of Analogues and Probes : The synthesis of related androstane derivatives has been achieved through a combination of microbial biotransformation and chemical reactions. nih.govresearchgate.net For example, microbial 7α-hydroxylation of DHEA is a key step in producing precursors for further chemical modification. nih.govresearchgate.netdocumentsdelivered.com This approach could be adapted to produce 3β,17β-Dihydroxyandrost-5-en-7-one in larger quantities for research. Furthermore, creating synthetic analogues can improve metabolic stability and bioavailability, facilitating in vivo studies. The development of 17α-ethynyl-androst-5-ene-3β, 7β, 17β-triol (HE3286), a stable analogue of a DHEA metabolite, serves as a template for how chemical modifications can create robust research tools. nih.gov Developing labeled versions of 3β,17β-Dihydroxyandrost-5-en-7-one (e.g., with stable isotopes) would be invaluable for metabolic tracing and pharmacokinetic studies.

Advanced Analytical Methods : The characterization and quantification of steroid metabolites rely on sensitive analytical techniques. Methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for accurately measuring levels of 3β,17β-Dihydroxyandrost-5-en-7-one in biological samples. nih.govnih.gov Future efforts should focus on developing and validating highly specific and sensitive assays to quantify this compound in plasma, tissues, and urine, which will be critical for correlating its levels with specific physiological states or diseases. nih.gov The use of techniques like 1H NMR, UV, and IR spectrometry will also remain crucial for the structural characterization of newly synthesized analogues. nih.govresearchgate.net

Research Tool/ProbeApplicationExample Methodologies
Synthetic AnaloguesImprove metabolic stability and bioavailability for in vivo studies.Chemical modifications such as 17β-ethynylation. nih.gov
Isotopically Labeled CompoundsTrace metabolic pathways and determine pharmacokinetics.Incorporation of deuterium (B1214612) or carbon-13.
High-Sensitivity ImmunoassaysQuantify endogenous levels in biological fluids.Development of specific monoclonal or polyclonal antibodies.
Advanced Mass SpectrometryAccurate quantification and structural confirmation in complex matrices.LC-MS/MS, GC-MS. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and purification strategies for 3β,17β-Dihydroxyandrost-5-en-7-one?

  • Methodological Answer : The synthesis of steroidal derivatives like 3β,17β-Dihydroxyandrost-5-en-7-one often involves oxidation and protection/deprotection steps. For example, a related compound, 3β-hydroxyandrost-5-ene-17β-carboxylic acid, was synthesized using K₂CO₃ and O₂ in MeOH-THF at room temperature . To ensure purity, techniques like column chromatography (silica gel) and crystallization (e.g., using methanol or ethanol) are recommended. Validate purity via HPLC (>98%) and confirm stereochemistry using NOESY NMR or X-ray crystallography .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm backbone structure and hydroxyl group positions. For example, 1^1H NMR shifts between δ 3.5–4.5 ppm indicate hydroxyl-bearing carbons in steroidal systems .
  • IR : Identify hydroxyl (3200–3600 cm1^{-1}) and ketone (1700–1750 cm1^{-1}) functional groups .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm molecular weight (e.g., C₁₉H₂₈O₄ has a molecular ion peak at m/z 320.41) .
  • X-ray Crystallography : Resolve crystal structure parameters (e.g., monoclinic P21 space group with unit cell dimensions a = 11.915 Å, b = 9.854 Å) to confirm stereochemistry .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Methodological Answer :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3^3H-testosterone) to assess affinity for androgen or estrogen receptors. Competitive binding assays with HEK293 cells transfected with receptor plasmids can quantify IC₅₀ values .
  • Enzyme Inhibition : Test interactions with 17β-hydroxysteroid dehydrogenase (HSD17B) using NADPH cofactor systems and monitor NADPH depletion at 340 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., C7-ketone or C17-hydroxyl groups) impact receptor binding affinity and metabolic stability?

  • Methodological Answer :

  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with receptor binding pockets. Beta-face substituents (e.g., C7-ketone) may reduce affinity due to steric clashes with receptor sites .
  • Metabolic Stability : Incubate the compound with liver microsomes (human or rat) and quantify metabolites via LC-MS. For example, 5α-androstane-3β,17β-diol is metabolized to 17β-hydroxy-5α-androstan-3-one in the presence of NADPH .

Q. How can researchers resolve contradictions in reported metabolic pathways (e.g., NADPH-dependent vs. NADH-dependent transformations)?

  • Methodological Answer :

  • Cofactor-Specific Assays : Design parallel experiments with NADPH-generating systems (glucose-6-phosphate dehydrogenase) and NADH-only conditions. Monitor metabolite profiles using UPLC-QTOF-MS. For instance, NADPH promotes 5α-androstane-3β,17β-diol conversion to 3α,17β-diol, while NADH favors 17-ketone formation .
  • Enzyme Knockdown Models : Use siRNA targeting HSD17B isoforms in hepatocyte models to isolate cofactor-specific pathways .

Q. What strategies mitigate interference from epimeric impurities during synthetic or metabolic studies?

  • Methodological Answer :

  • Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA) to separate 3β/3α or 17β/17α epimers.
  • Derivatization : Convert hydroxyl groups to esters (e.g., acetate using Ac₂O/pyridine) to enhance chromatographic resolution .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to account for non-linear pharmacokinetics?

  • Methodological Answer :

  • Pilot Studies : Conduct low-, mid-, and high-dose trials (e.g., 0.1–100 µM) in vitro to identify saturation points.
  • Compartmental Modeling : Use WinNonlin or PK-Sim to predict absorption/distribution parameters. For example, hydroxylated steroids often exhibit rapid clearance due to Phase II conjugation .

Q. What statistical approaches are recommended for analyzing contradictory data on receptor activation thresholds?

  • Methodological Answer :

  • Meta-Analysis : Pool data from independent studies (e.g., EC₅₀ values) and apply random-effects models to account for variability.
  • Bootstrap Resampling : Assess confidence intervals for EC₅₀ estimates to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.